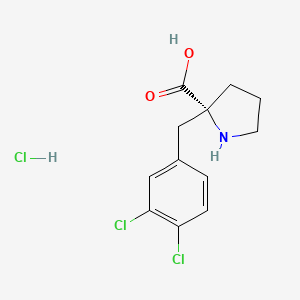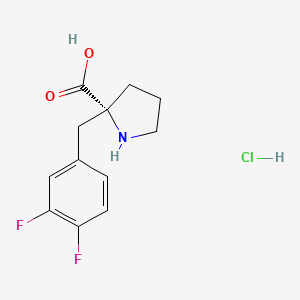
(2-Methoxy-6-phenylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid”, also known as MPPB, is a boronic acid derivative. It has a molecular formula of C12H12BNO3 and a molecular weight of 229.04 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methoxy group at the 2-position and a phenyl group at the 6-position. The 3-position of the pyridine ring is attached to a boronic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” are not fully detailed in the available resources. It is known that the compound is solid , but information about its density, boiling point, melting point, and flash point is not available .科学的研究の応用
Sensing Applications
Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be either homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their use in various areas, including biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This can be crucial in understanding protein functions and structures.
Separation Technologies
Boronic acids have been used in separation technologies . Their unique properties allow them to bind and separate certain molecules from a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their ability to interact with various biological molecules makes them a valuable tool in drug design and delivery.
Material Chemistry
Boronic acid-based compounds have found numerous applications in material chemistry . They have been used in the creation of novel materials with unique properties.
Biomedical Devices
Boronic acids have been used in the development of biomedical devices . Their biocompatibility and unique chemical properties make them suitable for various medical applications.
Supramolecular Chemistry
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in supramolecular chemistry . This has led to numerous applications in this field.
作用機序
The mechanism of action of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” is not specified in the available resources. Boronic acids in general have been studied for their potential use in various fields due to their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules .
Safety and Hazards
“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and not allow the material to enter drains or water courses . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical attention if irritation persists .
特性
IUPAC Name |
(2-methoxy-6-phenylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHRZYPRDYABC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376750 |
Source


|
| Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029654-26-9 |
Source


|
| Record name | B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxy-6-phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














